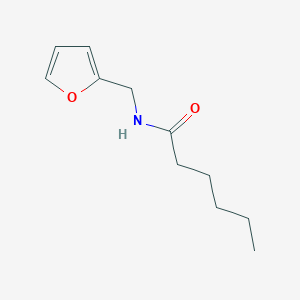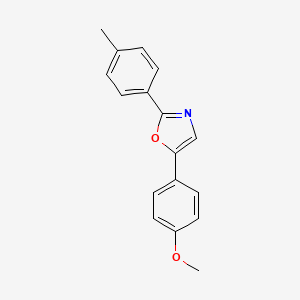
3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a fluorophenoxy group, a methyl group, and an acetate ester linked to the chromen-4-one core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with the chromen-4-one intermediate.
Acetylation: The final step involves the acetylation of the hydroxyl group on the chromen-4-one core using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorophenoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit enzymes involved in inflammatory pathways, reducing inflammation.
Induction of Apoptosis: The compound may induce programmed cell death in cancer cells by activating apoptotic pathways.
Modulation of Signaling Pathways: It can modulate various cellular signaling pathways, affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- 3-(4-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- 3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
Uniqueness
3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
302902-30-3 |
|---|---|
Molekularformel |
C18H13FO5 |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
[3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C18H13FO5/c1-10-18(24-13-5-3-12(19)4-6-13)17(21)15-8-7-14(23-11(2)20)9-16(15)22-10/h3-9H,1-2H3 |
InChI-Schlüssel |
BBBINPAJRFMTGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11992065.png)
![(2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11992086.png)

![Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992094.png)

![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)

![6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992124.png)

![5-(4-chlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11992135.png)


![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11992144.png)

